![molecular formula C23H21ClN4O3S2 B2728155 N-(4-(1H-苯并[d]咪唑-2-基)苯基)-1-((5-氯噻吩-2-基)磺酰)哌啶-2-甲酰胺 CAS No. 1049864-42-7](/img/structure/B2728155.png)

N-(4-(1H-苯并[d]咪唑-2-基)苯基)-1-((5-氯噻吩-2-基)磺酰)哌啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

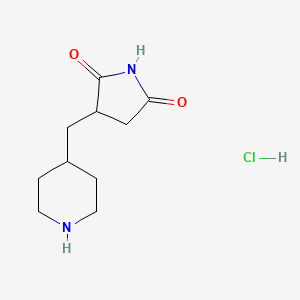

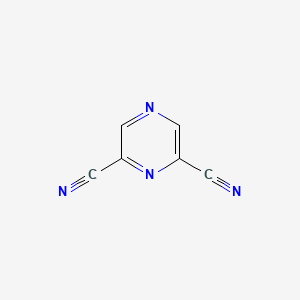

The compound is based upon a benzimidazole thiourea moiety . It has unique properties related to elastase inhibition, free radical scavenging activity, and its DNA binding ability .

Synthesis Analysis

The synthesis of this compound involves the reaction of o-phenylenediamines with carboxylic acids . The reaction occurs readily in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), or polyphosphoric acid trimethylsilyl ester, to give 2-aryl benzimidazoles .Molecular Structure Analysis

The molecular structure of this compound is based on a benzimidazole thiourea moiety . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of o-phenylenediamines with carboxylic acids . This reaction occurs readily in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), or polyphosphoric acid trimethylsilyl ester .Physical And Chemical Properties Analysis

The compound has a benzimidazole nucleus, which is an important pharmacophore in drug discovery . It is a good bioisostere of naturally occurring nucleotides . The benzimidazole nucleus is known to interact with proteins and enzymes .科学研究应用

合成和生物活性

围绕 N-(4-(1H-苯并[d]咪唑-2-基)苯基)-1-((5-氯噻吩-2-基)磺酰基)哌啶-2-甲酰胺的研究主要集中在其合成和潜在生物活性上。各种研究突出了相关生物活性分子的合成,证明了该化合物在开发药理剂中的相关性。例如,已经探索了具有氟取代苯并噻唑的生物活性分子的合成,强调了该化合物在抗菌、抗炎、抗惊厥和驱虫活性中的作用(Patel 等人,2009)。此外,新型吡啶衍生物的合成显示出相当大的抗菌活性,进一步突出了该化合物在医学研究中的潜力(Patel & Agravat,2007)。

抗分枝杆菌活性

对新型咪唑[1,2-a]吡啶-3-甲酰胺衍生物的设计和合成进行探索,揭示了显着的抗分枝杆菌活性。这条研究途径为治疗结核分枝杆菌的药物敏感和耐药菌株提供了有希望的线索,一些化合物显示出极好的安全性指标(Lv 等人,2017)。

合成和心脏电生理学

进一步的研究深入探讨了 N-取代咪唑基苯甲酰胺的合成和心脏电生理活性,发现了它们作为心脏心律失常选择性 III 类药物的潜力(Morgan 等人,1990)。这条研究途径证明了该化合物的多功能性和对心血管健康的潜在影响。

化学合成和材料科学

该化合物的相关性超出了生物医学应用,涉及化学合成技术和材料科学。例如,已经研究了吡啶-2,6-二甲酸与各种氨基化合物的缩聚,展示了该化合物在制造具有高固有粘度和热稳定性的聚合物中的作用(Banihashemi & Eghbali,1976)。

作用机制

The compound has unique properties related to elastase inhibition, free radical scavenging activity, and its DNA binding ability . Most of the synthesized derivatives inhibited the proliferation of HCT116 (human colorectal) cell line to a better extent as compared to 5-fluorouracil used as a standard drug .

属性

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN4O3S2/c24-20-12-13-21(32-20)33(30,31)28-14-4-3-7-19(28)23(29)25-16-10-8-15(9-11-16)22-26-17-5-1-2-6-18(17)27-22/h1-2,5-6,8-13,19H,3-4,7,14H2,(H,25,29)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVJZKUQIHZMCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)S(=O)(=O)C5=CC=C(S5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2728072.png)

![N-[(2-chlorophenyl)methyl]-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2728075.png)

![[2-(Benzooxazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B2728084.png)

![3-[Pentyl(propyl)amino]propanoic acid;hydrochloride](/img/structure/B2728087.png)

![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2728088.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-difluorobenzamide](/img/structure/B2728093.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2728095.png)